Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with the molecular formula C₁₀H₁₇NO₃. It is known for its unique structure, which includes an oxabicyclo[3.2.1]octane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereochemical control and enantioselective synthesis are likely to be applied on a larger scale to ensure the production of the desired enantiomer with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme inhibition or activation, and other biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate include:
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Indole Derivatives: These compounds have a bicyclic structure and are known for their diverse biological properties.
Uniqueness
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
(1R,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLQJVGJFXEET-DGUCWDHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007931-04-4 |
Source
|
Record name | rac-(1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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